molecular formula C9H11NO3 B14057263 I+/--Ethyl-2-nitrobenzenemethanol CAS No. 90972-31-9

I+/--Ethyl-2-nitrobenzenemethanol

Cat. No.: B14057263
CAS No.: 90972-31-9
M. Wt: 181.19 g/mol
InChI Key: KJDAFZZSRSPAJN-UHFFFAOYSA-N
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Description

The compound I+/--Ethyl-2-nitrobenzenemethanol (exact structural confirmation pending due to nomenclature ambiguity) is hypothesized to be a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position, an ethyl (-CH₂CH₃) group, and a hydroxymethyl (-CH₂OH) moiety. Nitrobenzenemethanol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to undergo further functionalization . For this analysis, we assume a structural analog to intermediates described in the evidence (e.g., 2-(2-methyl-4-nitrophenyl)ethanol, ) but with distinct substitution patterns.

Properties

CAS No.

90972-31-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(2-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3

InChI Key

KJDAFZZSRSPAJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-methyl-4-nitrophenylacetate ()

  • Structure : Benzene ring with a nitro group at the 4-position, methyl at 2-position, and an ethyl ester (-COOCH₂CH₃) side chain.
  • Synthesis : Synthesized via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile (86.4% yield) .
  • Key Properties :
    • MS : m/z 246.0 [M+Na]⁺, 222.1 [M-H]⁻.
    • 1H-NMR : δ 8.05 (ArH), 4.19 (CH₂CH₃), 2.43 (CH₃).
  • Comparison: Unlike the target compound, this derivative lacks a hydroxymethyl group and features an ester instead of an alcohol.

2-(2-Methyl-4-nitrophenyl)ethanol ()

  • Structure: Benzene ring with nitro (4-position), methyl (2-position), and ethanol (-CH₂CH₂OH) groups.
  • Synthesis : Reduction of ethyl 2-methyl-4-nitrophenylacetate using NaBH₄ (93.2% yield) .
  • Key Properties :
    • MS : m/z 182.1 [M+H]⁺.
  • Comparison : The presence of a primary alcohol (-CH₂OH) increases polarity compared to ester derivatives, improving solubility in polar solvents. The 4-nitro group deactivates the ring, reducing electrophilic substitution reactivity relative to 2-nitro analogs.

1-(2-Amino-6-nitrophenyl)ethanone ()

  • Structure: Benzene ring with amino (-NH₂) at 2-position, nitro at 6-position, and acetyl (-COCH₃) group.
  • Key Properties :
    • Formula : C₈H₈N₂O₃.
    • Hazards : Unclassified for health/environmental risks, but toxicological data are incomplete .
  • Comparison: The amino group introduces nucleophilic reactivity, contrasting with the electron-withdrawing nitro group in the target compound. The meta-nitro substitution (6-position) may sterically hinder reactions compared to ortho-nitro derivatives.

Electrochemically Iodinated Aromatics ()

  • Relevance : Electrochemical iodination using I⁺ generated from I₂/H₂SO₄ enables regioselective iodination of aromatic rings .
  • Comparison: If the target compound includes an iodine substituent (implied by "I+" in its name), this method could theoretically synthesize it.

Data Table: Key Properties of Compared Compounds

Compound Substituents Key Functional Groups Yield (%) Key Spectral Data (MS/NMR) Reactivity Notes
Ethyl 2-methyl-4-nitrophenylacetate 4-NO₂, 2-CH₃, COOCH₂CH₃ Ester 86.4 MS: 246.0 [M+Na]⁺; NMR: δ 2.43 (CH₃) High stability, low polarity
2-(2-Methyl-4-nitrophenyl)ethanol 4-NO₂, 2-CH₃, CH₂CH₂OH Primary alcohol 93.2 MS: 182.1 [M+H]⁺ Polar, prone to oxidation
1-(2-Amino-6-nitrophenyl)ethanone 6-NO₂, 2-NH₂, COCH₃ Ketone, amine N/A Formula: C₈H₈N₂O₃ Nucleophilic amino group
Hypothetical I+/--Ethyl-2-nitrobenzenemethanol 2-NO₂, CH₂CH₃, CH₂OH Alcohol, nitro N/A N/A Expected high acidity (OH group)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 2-nitro substitution likely complicates synthesis due to steric hindrance and electronic deactivation, contrasting with the 4-nitro analogs in .
  • Reactivity : The hydroxymethyl group may enhance hydrogen-bonding interactions, increasing solubility in protic solvents compared to ester or ketone derivatives.
  • Safety: Nitroaromatics generally pose explosion risks under heat or friction. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone () suggests caution until toxicological studies confirm safety .

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